molecular formula C11H13N3O B2707897 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime CAS No. 478042-09-0

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime

Cat. No.: B2707897
CAS No.: 478042-09-0
M. Wt: 203.245
InChI Key: QQZQHRIZIKATNW-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime is a heterocyclic compound that belongs to the imidazopyridine class. This compound is known for its unique structural features, which include a fused bicyclic system with nitrogen atoms. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime typically involves the condensation of 2,7-dimethylimidazo[1,2-a]pyridine with ethanone oxime under specific reaction conditions. The process may include:

    Condensation Reactions: Utilizing reagents such as acetic anhydride or other dehydrating agents to facilitate the formation of the oxime group.

    Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis process.

    Oxidative Coupling: Employing oxidizing agents to couple the imidazopyridine moiety with the ethanone oxime.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions using reagents such as sodium borohydride can convert the oxime group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Amines and related derivatives.

    Substitution Products: Various substituted imidazopyridine derivatives.

Scientific Research Applications

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with DNA: Modulating gene expression and cellular functions.

    Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanol: A related compound with similar structural features but different functional groups.

    1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-(4-methylphenylsulfanyl)ethanone: Another derivative with a sulfanyl group, exhibiting distinct chemical properties.

Uniqueness

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime stands out due to its oxime functional group, which imparts unique reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug discovery.

Properties

IUPAC Name

(NE)-N-[1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-4-5-14-10(6-7)12-8(2)11(14)9(3)13-15/h4-6,15H,1-3H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZQHRIZIKATNW-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=NO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C(=N/O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.